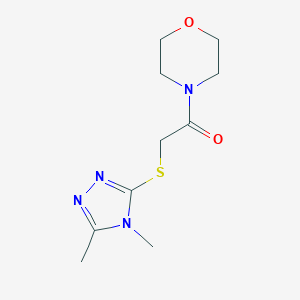![molecular formula C12H15NO4 B496647 [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol CAS No. 91642-17-0](/img/structure/B496647.png)
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Transformation of Oxazoles
Oxazoles, including [2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol, are crucial heterocyclic compounds with broad applications in medicinal chemistry due to their significant pharmacological properties. The synthesis and transformations of oxazoles have been extensively studied, revealing their utility as intermediates in the development of various therapeutic agents. Oxazoles can be synthesized through several methods, including the dehydration of dihydroxazines and the cyclization of acyl nitroso compounds. These compounds have shown potential in the synthesis of chiral synthons, demonstrating their versatility in chemical synthesis processes. The importance of oxazoles extends to their use as electrophiles in forming oxazinium salts, which further underscores their significance in organic synthesis and pharmaceutical research (Sainsbury, 1991).
Chemical Reactivity and Potential in Polymer Science
The reactivity of oxazole derivatives has been explored in various contexts, including their potential applications in polymer science. For instance, plastic scintillators based on polymethyl methacrylate have been developed using oxazole derivatives as luminescent dyes. These studies highlight the adaptability of oxazoles in enhancing the properties of polymers, such as scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. The use of oxazole-based compounds as luminescent activators and wavelength shifters demonstrates their utility in creating advanced materials with tailored properties for specific applications (Salimgareeva & Kolesov, 2005).
Safety and Hazards
properties
IUPAC Name |
[4-(hydroxymethyl)-2-(4-methoxyphenyl)-5H-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-16-10-4-2-9(3-5-10)11-13-12(6-14,7-15)8-17-11/h2-5,14-15H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLNFQOFXJNSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(CO2)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-[(3-cyano-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B496565.png)
![4-methyl-N-[1-(1-naphthyl)ethyl]benzenesulfonamide](/img/structure/B496567.png)

![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![1-(4-Methoxyphenyl)-2-[(4-phenyl-5-pyridin-4-yl-4h-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B496570.png)

![Urea, 1-(adamantan-1-yl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B496574.png)
![N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496576.png)

![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)

![N-(2-phenoxyethyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B496585.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B496586.png)